An In-depth Technical Guide to the Chemical Properties of Butyl 2-Oxopropanoate
An In-depth Technical Guide to the Chemical Properties of Butyl 2-Oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 2-oxopropanoate, commonly known as butyl pyruvate, is an organic compound with significant utility across the pharmaceutical, agrochemical, and fine chemical industries.[1] As the butyl ester of pyruvic acid, it serves as a versatile intermediate in a variety of organic syntheses. Its chemical structure, featuring both an ester and an α-keto group, imparts a unique reactivity profile that is valuable for constructing more complex molecules.[1][2] This document provides a comprehensive overview of the chemical and physical properties of butyl 2-oxopropanoate and its isomers, details common experimental protocols for its synthesis and analysis, and illustrates key chemical processes.
Chemical Identity and Physical Properties
Butyl 2-oxopropanoate exists as several isomers depending on the structure of the butyl group. The most common are n-butyl, sec-butyl, and tert-butyl 2-oxopropanoate. While sharing the same molecular formula and weight, their structural differences lead to variations in physical properties.
Chemical Identifiers
The following table summarizes the key chemical identifiers for the common isomers of butyl 2-oxopropanoate.
| Identifier | n-Butyl 2-oxopropanoate | sec-Butyl 2-oxopropanoate | tert-Butyl 2-oxopropanoate |
| CAS Number | 20279-44-1[3] | 147506-78-3[4] | 76849-54-2[5] |
| Molecular Formula | C₇H₁₂O₃[3] | C₇H₁₂O₃[4] | C₇H₁₂O₃[6] |
| Molecular Weight | 144.17 g/mol [3] | 144.17 g/mol [4] | 144.17 g/mol [6] |
| IUPAC Name | butyl 2-oxopropanoate[3] | butan-2-yl 2-oxopropanoate | tert-butyl 2-oxopropanoate[5] |
| Synonyms | Butyl pyruvate, Pyruvic acid butyl ester[2] | Propanoic acid, 2-oxo-, 1-methylpropyl ester[4] | t-butyl pyruvate, tert-butyl pyruvate[6] |
| InChI | InChI=1S/C7H12O3/c1-3-4-5-10-7(9)6(2)8/h3-5H2,1-2H3[3] | InChI=1S/C7H12O3/c1-4-5(2)10-7(9)6(3)8/h5H,4H2,1-3H3 | 1S/C7H12O3/c1-5(8)6(9)10-7(2,3)4/h1-4H3[5] |
| InChIKey | ZAZUOXBHFXAWMD-UHFFFAOYSA-N[3] | UJVRBNBXEWXTGT-UHFFFAOYSA-N | YVZKICWRYOHMRD-UHFFFAOYSA-N[5] |
| Canonical SMILES | CCCCOC(=O)C(=O)C[3] | CCC(C)OC(=O)C(=O)C | CC(=O)C(=O)OC(C)(C)C[6] |
Physical and Chemical Properties
Quantitative physical and chemical properties are crucial for experimental design and process development. The data below has been aggregated from various chemical suppliers and databases.
| Property | n-Butyl 2-oxopropanoate | tert-Butyl 2-oxopropanoate |
| Physical Form | Colorless liquid[2] | Liquid[5] |
| Odor | Fruity[2] | Not specified |
| Boiling Point | 70-71 °C @ 11 Torr[7] | 177.2 ± 9.0 °C (Predicted)[8] |
| Density | 0.996 ± 0.06 g/cm³ (Predicted)[7] | 0.996 ± 0.06 g/cm³ (Predicted)[8] |
| Solubility | Soluble in water[2] | Not specified |
| Storage | Sealed in dry, room temperature[2] | Storage temp. 4°C[5] |
Computed Properties
Computational models provide valuable estimates for properties that may not be experimentally determined.
| Property | n-Butyl 2-oxopropanoate | sec-Butyl 2-oxopropanoate | tert-Butyl 2-oxopropanoate |
| XLogP3-AA | 1.2[3] | 1.3[4] | 1.0[9] |
| Hydrogen Bond Donor Count | 0[3] | 0[4] | 0[6] |
| Hydrogen Bond Acceptor Count | 3[3] | 3[4] | 3[6] |
| Rotatable Bond Count | 5[3] | 4[4] | 3[6] |
| Topological Polar Surface Area | 43.4 Ų[3] | 43.4 Ų[4] | 43.4 Ų |
| Complexity | 129[2] | 140[4] | 153[6] |
| Exact Mass | 144.078644241 Da[3] | 144.078644241 Da[4] | 144.078644241 Da[6] |
Chemical Reactivity and Applications
The chemical behavior of butyl 2-oxopropanoate is dictated by its two primary functional groups: the ester and the α-keto group.[1] This dual functionality makes it a reactive intermediate for synthesizing more complex molecules.[1]
-
Ester Group: The ester linkage is susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions, to yield butanol and pyruvic acid.
-
α-Keto Group: The presence of the ketone adjacent to the ester enhances the reactivity of the carbonyl carbon. This moiety can participate in a wide range of chemical transformations, including:
Due to this reactivity, butyl 2-oxopropanoate is a key building block in several sectors:
-
Pharmaceuticals: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2]
-
Agrochemicals: It is used in the manufacturing of pesticides and herbicides.[1]
-
Flavors and Fragrances: It is used as a flavoring agent in food and beverages, imparting a fruity and buttery taste.[2]
-
Solvents: It can be used as a solvent for resins, polymers, and other organic compounds.[2]
Experimental Protocols
Synthesis of Butyl 2-Oxopropanoate via Fischer Esterification
The most common and efficient method for producing butyl 2-oxopropanoate is the Fischer esterification of pyruvic acid with the corresponding butanol isomer.[1]
Objective: To synthesize butyl 2-oxopropanoate by reacting pyruvic acid and n-butanol with an acid catalyst.
Materials:
-
Pyruvic acid
-
n-Butanol (can be substituted with sec-butanol or tert-butanol for other isomers)
-
Concentrated sulfuric acid (H₂SO₄) or another acid catalyst (e.g., p-toluenesulfonic acid)[1]
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyruvic acid and an excess of n-butanol (typically 3-5 equivalents).[11]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of pyruvic acid) to the mixture while stirring.[1]
-
Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.[12]
-
Workup - Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess butanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure butyl 2-oxopropanoate with a high assay, often exceeding 98%.[1][13]
Alternative Synthesis: Catalytic Conversion of Lactic Acid
An alternative "green" chemistry approach involves the one-step conversion of lactic acid to pyruvate esters using a bifunctional catalyst.[14]
Objective: To synthesize butyl 2-oxopropanoate from lactic acid in a single step.
Materials:
-
Lactic acid
-
n-Butanol (serves as both reactant and solvent)
-
Bifunctional catalyst (e.g., phosphomolybdovanadium heteropolyacid)[14]
-
Oxygen or Air (as the oxidant)
Procedure:
-
Reaction Setup: Charge a high-pressure reactor with lactic acid, n-butanol, and the heteropoly acid catalyst.
-
Reaction Conditions: Pressurize the reactor with oxygen or air (0.1-2.0 MPa) and heat to the reaction temperature (typically 60-120°C).[14]
-
Reaction Execution: The reaction proceeds via a coupled esterification and oxidation process. Lactic acid is first esterified with butanol, and the resulting butyl lactate is then oxidized to butyl 2-oxopropanoate.
-
Product Isolation: After the reaction is complete, the product is isolated from the reaction mixture, typically involving catalyst filtration and purification of the liquid phase by distillation.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like butyl 2-oxopropanoate.[15]
Objective: To identify and quantify butyl 2-oxopropanoate in a sample.
Instrumentation:
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., non-polar DB-5ms).
-
Mass Spectrometer (MS) detector, typically operating in Electron Ionization (EI) mode.
Procedure:
-
Sample Preparation: Dilute the sample containing butyl 2-oxopropanoate in a suitable volatile solvent (e.g., ethyl acetate or hexane). For complex matrices like plasma or tissue, a protein precipitation and liquid-liquid extraction step is required.[16][17] Derivatization (e.g., silylation) may be employed to improve the chromatographic properties of related metabolites if they are being analyzed simultaneously.[17][18]
-
GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The instrument parameters (temperature program, carrier gas flow rate) must be optimized to achieve good separation of the analyte from other components. A typical temperature program might start at 50°C and ramp up to 300°C.[18]
-
MS Detection: As components elute from the GC column, they enter the MS detector. The mass spectrometer is operated in full scan mode to obtain the mass spectrum for identification or in selected ion monitoring (SIM) mode for sensitive quantification.[18]
-
Data Analysis:
-
Identification: The retention time of the analyte peak is compared to that of a known standard. The obtained mass spectrum is compared to a library spectrum (e.g., NIST) or the spectrum of a pure standard. For n-butyl pyruvate, characteristic fragment ions include m/z 43, 29, 41, and 57.[3]
-
Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of butyl 2-oxopropanoate in the unknown sample.
-
Safety and Handling
Handling of butyl 2-oxopropanoate requires adherence to standard laboratory safety protocols. The following table summarizes the GHS hazard information for the n-butyl and tert-butyl isomers.
| GHS Information | n-Butyl 2-oxopropanoate | tert-Butyl 2-oxopropanoate |
| Pictogram | GHS07 (Exclamation Mark)[19] | GHS07 (Exclamation Mark)[5] |
| Signal Word | Warning[19] | Warning[5] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[19] | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[19] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smokingP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[5] |
General Handling Recommendations:
-
Work in a well-ventilated area or a fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Keep away from heat, sparks, and open flames.[5]
-
Store in a cool, dry place in a tightly sealed container.[19]
Visualizations
Metabolic Context of Butyl 2-Oxopropanoate
Pyruvic acid is a central metabolite at the junction of glycolysis and the citric acid cycle.[10] Butyl 2-oxopropanoate is synthetically derived from this key biological molecule.
Caption: Metabolic relationship of Pyruvic Acid to Butyl 2-Oxopropanoate.
Experimental Workflow: Fischer Esterification
The following diagram illustrates the general laboratory workflow for the synthesis of butyl 2-oxopropanoate via Fischer Esterification.
Caption: General workflow for the synthesis of Butyl 2-Oxopropanoate.
References
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. Butyl pyruvate | C7H12O3 | CID 523883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. tert-butyl 2-oxopropanoate | 76849-54-2 [sigmaaldrich.com]
- 6. Tert-butyl 2-oxopropanoate|lookchem [lookchem.com]
- 7. Butyl pyruvate CAS#: 20279-44-1 [m.chemicalbook.com]
- 8. tert-butyl 2-oxopropanoate CAS#: 76849-54-2 [m.chemicalbook.com]
- 9. PubChemLite - Tert-butyl 2-oxopropanoate (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN104860825A - Method for preparing pyruvate through catalytic conversion of lactic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. bslonline.org [bslonline.org]
- 17. mdpi.com [mdpi.com]
- 18. Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 20279-44-1|Butyl 2-oxopropanoate|BLD Pharm [bldpharm.com]
